BenchChemオンラインストアへようこそ!

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid

Spirocyclic building blocks Orthogonal protection strategy Sequential functionalization

tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7) is a 2:1 hemioxalate salt of a Boc-protected 6-amino-2-azaspiro[3.3]heptane scaffold. It belongs to the azaspiro[3.3]heptane family—conformationally restricted spirocyclic amines consisting of fused azetidine and cyclobutane rings sharing a single quaternary carbon.

Molecular Formula C24H42N4O8
Molecular Weight 514.6
CAS No. 1523572-07-7
Cat. No. B3040058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid
CAS1523572-07-7
Molecular FormulaC24H42N4O8
Molecular Weight514.6
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CNC2.CC(C)(C)OC(=O)NC1CC2(C1)CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;3-1(4)2(5)6/h2*8,12H,4-7H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
InChIKeyKBYFSSCYUVTXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7) – Procurement-Grade Spirocyclic Amine Building Block


tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7) is a 2:1 hemioxalate salt of a Boc-protected 6-amino-2-azaspiro[3.3]heptane scaffold. It belongs to the azaspiro[3.3]heptane family—conformationally restricted spirocyclic amines consisting of fused azetidine and cyclobutane rings sharing a single quaternary carbon [1]. The compound is supplied as a crystalline solid (purity ≥95%, storage 2–8 °C) and is employed as a versatile intermediate in medicinal chemistry, particularly for constructing rigid amine-containing pharmacophores and PROTAC linker systems . Its defining structural feature is the regioselective Boc protection at the exocyclic 6-amino group, leaving the spirocyclic nitrogen (position 2) free for subsequent functionalization—a pattern that distinguishes it from the N2-Boc regioisomer (CAS 1211586-09-2) .

Why Generic Substitution Fails for tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7)


Superficial interchange with other azaspiro[3.3]heptane building blocks carries several risks. The regioisomeric N2-Boc-protected variant (CAS 1211586-09-2) presents the Boc group on the spiro nitrogen rather than the exocyclic amine, completely altering the sequence of deprotection and coupling steps . The free base form (CAS 1118786-85-8) lacks the crystallinity and stoichiometric definition of the hemioxalate salt, complicating accurate formulation and solid-phase handling [1]. At the scaffold level, substituting a conventional piperidine for the 2-azaspiro[3.3]heptane core introduces divergent lipophilicity, solubility, and metabolic stability profiles that cannot be compensated by simple molar equivalence, as documented by Degorce et al. (2019) and the Carreira group (2010) [2][3]. Each of these differences translates into measurable impacts on synthetic efficiency and downstream ADME properties.

Product-Specific Quantitative Evidence Guide: tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7)


Regiochemical Orthogonality: Exocyclic 6-NH-Boc vs Endocyclic N2-Boc Protection

The target compound (CAS 1523572-07-7) carries the Boc protecting group on the exocyclic 6-amino substituent, whereas the regioisomer 6-Amino-2-azaspiro[3.3]heptane, N2-BOC protected (CAS 1211586-09-2) places Boc on the spirocyclic ring nitrogen . This regiochemical distinction is consequential for synthetic planning: the target compound enables chemoselective deprotection of the 6-NH-Boc group (TFA, 0 °C to rt) to liberate the primary amine while the spiro N–H remains available for direct alkylation, acylation, or sulfonylation. In the N2-Boc isomer, the spiro nitrogen is masked, requiring a different sequence of transformations. The difference in molecular weight (514.62 g/mol for the 2:1 hemioxalate vs 212.29 g/mol for the N2-Boc free base) and the distinct InChI Keys (KBYFSSCYUVTXQC-UHFFFAOYSA-N vs CBYPCXLWNJUVLF-UHFFFAOYSA-N) confirm the non-interchangeable identity of these regioisomers [1].

Spirocyclic building blocks Orthogonal protection strategy Sequential functionalization

Scaffold LogD7.4 Modulation: N-Linked 2-Azaspiro[3.3]heptane vs Piperidine/Morpholine/Piperazine Bioisosteres

A systematic matched-pair analysis by Degorce et al. (2019) quantified how azaspiro[3.3]heptane replacement alters logD7.4 relative to common six-membered heterocycles. In most cases, introducing the spirocyclic center lowered logD7.4 by as much as −1.0 log unit versus the parent morpholine, piperidine, or piperazine. However, N-linked 2-azaspiro[3.3]heptane—the connectivity mode present in CAS 1523572-07-7 after Boc deprotection—was the exception: logD7.4 increased by as much as +0.5, consistent with the net addition of a carbon atom [1]. This bidirectional modulation is rationalized by the increased basicity of the spirocyclic nitrogen. The 2-azaspiro[3.3]heptane scaffold therefore provides a tunable lipophilicity handle unavailable with simple piperidine analogs, where the logD contribution is fixed by the core structure. The study further concluded that azaspiro[3.3]heptanes are not suitable bioisosteres when used as non-terminal groups due to significant geometric changes, underscoring the need to evaluate each incorporation context individually [1].

Lipophilicity modulation LogD Bioisostere ADME optimization

Aqueous Solubility and Metabolic Stability Advantage of Spiro[3.3]heptanes over Cyclohexane Analogues

Burkhard, Carreira, and co-workers (2010) demonstrated that heteroatom-substituted spiro[3.3]heptanes consistently exhibit higher aqueous solubility than their cyclohexane-based counterparts and display a trend toward superior metabolic stability [1]. This seminal study, which established the 2-azaspiro[3.3]heptane scaffold as a drug-discovery building block, evaluated the scaffold in fluoroquinolone antibiotic conjugates and observed that the spiro[3.3]heptane-containing analogs retained comparable or improved antibacterial activity while offering measurable ADME advantages. The rigid, three-dimensional architecture of the spiro[3.3]heptane core reduces conformational flexibility relative to cyclohexane, which may contribute to both the solubility enhancement and reduced susceptibility to oxidative metabolism. Although the study reports general trends rather than per-compound values, the directionality and consistency of the effect across multiple matched pairs support a class-level advantage for spiro[3.3]heptane building blocks over cyclohexane and, by extension, piperidine surrogates [1][2].

Aqueous solubility Metabolic stability Spiro[3.3]heptane ADME Cyclohexane replacement

Hemioxalate Salt Stoichiometry: Defined 2:1 Composition vs Free Base Amorphous/Oily Character

CAS 1523572-07-7 is supplied as the 2:1 oxalate salt (two molecules of Boc-amine per oxalic acid), with molecular formula C24H42N4O8 and molecular weight 514.62 g/mol . In contrast, the free base tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate (CAS 1118786-85-8) is reported with a boiling point of 329 °C at 760 mmHg and no defined melting point, consistent with a non-crystalline physical state [1]. The hemioxalate form provides a crystalline solid that can be accurately weighed, stored at 2–8 °C, and characterized by 1H NMR without the stoichiometric ambiguity associated with partially hydrated oxalate salts reported for related spirocyclic amines . The 2:1 stoichiometry is further validated by the distinct InChI string showing two equivalents of the Boc-amine per oxalic acid equivalent . Commercial purity specifications are consistently ≥95% (typically 95–98%) across multiple reputable suppliers .

Salt form selection Solid-state handling Hemioxalate Crystallinity

PROTAC Linker Conformational Rigidity: 2-Azaspiro[3.3]heptane Core vs Flexible Alkyl Linkers

The 2-azaspiro[3.3]heptane core is explicitly utilized in PROTAC (Proteolysis-Targeting Chimera) linker design, as evidenced by its incorporation into KT-413, an orally bioavailable IRAK4 degrader, where 2-(2-azaspiro[3.3]heptan-6-yl)ethanamine serves as the linker component . Sigma-Aldrich additionally markets 1-(2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid specifically as a 'rigid linker in PROTAC development' . The conformational restriction imposed by the spirocyclic scaffold differentiates it from flexible alkyl-diamine linkers (e.g., PEG or alkyl chains) commonly used in PROTAC design: the rigid architecture reduces the entropic penalty upon ternary complex formation, potentially improving degradation efficiency and selectivity. Unlike flexible linkers that sample many conformations, the 2-azaspiro[3.3]heptane core presents a defined exit-vector geometry (approximately 90° between the azetidine and cyclobutane ring substituents) [1]. CAS 1523572-07-7, after Boc deprotection, directly provides the 6-amino handle for conjugation to E3 ligase ligands or target-protein warheads.

PROTAC linker Targeted protein degradation Conformational restriction Rigid linker

Best Research and Industrial Application Scenarios for tert-Butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid (CAS 1523572-07-7)


Orthogonal Dual-Functionalization of Spirocyclic Scaffolds for Focused Kinase Inhibitor Libraries

The Boc-on-6-NH2 / free-spiro-NH regiochemistry (Section 3, Evidence 1) enables a two-step sequential diversification protocol: (i) N-functionalization of the spiro nitrogen (position 2) via alkylation, sulfonylation, or amide coupling while the 6-NH-Boc remains intact; (ii) TFA-mediated Boc deprotection to liberate the 6-amino group for a second diversification step. This orthogonal strategy has been applied in the construction of substituted 2-azaspiro[3.3]heptane-based M4 muscarinic acetylcholine receptor antagonists as disclosed in US Patent 11,325,896 B2 (Vanderbilt University), where the spirocyclic core was identified as a critical structural element for subtype selectivity [1].

PROTAC Degrader Assembly Using Conformationally Restricted Spirocyclic Linkers

Following Boc deprotection, the 6-amino-2-azaspiro[3.3]heptane intermediate serves as a rigid, spirocyclic linker module for PROTAC construction (Section 3, Evidence 5). The defined ~90° exit-vector geometry and reduced conformational flexibility relative to PEG or alkyl linkers facilitate rational ternary complex design. This approach is exemplified by KT-413 (Kymera Therapeutics), an orally bioavailable IRAK4 PROTAC degrader that employs a 2-azaspiro[3.3]heptane-derived linker to connect the thalidomide-based E3 ligase ligand to the IRAK4-targeting warhead . The hemioxalate salt form (Section 3, Evidence 4) ensures reproducible stoichiometry during linker conjugation steps.

LogD-Guided Lead Optimization: Scaffold Replacement of Piperidine with 2-Azaspiro[3.3]heptane

Medicinal chemistry programs aiming to modulate lipophilicity while retaining amine basicity can deploy the 2-azaspiro[3.3]heptane core as a piperidine bioisostere with predictable logD outcomes (Section 3, Evidence 2). The Degorce et al. (2019) matched-pair analysis provides a quantitative framework: when the spirocyclic nitrogen is N-linked, expect a logD7.4 increase of up to +0.5; when linked via other positions, expect a decrease of up to −1.0. This predictive design parameter reduces the number of empirical logD measurements needed during multiparameter optimization of CNS-penetrant or peripheral-restricted candidates [2].

ADME-Driven Cyclohexane Replacement in Antibacterial and Antiviral Programs

For drug candidates where cyclohexane or piperidine fragments contribute to poor aqueous solubility or high metabolic clearance, the spiro[3.3]heptane scaffold offers a validated replacement strategy (Section 3, Evidence 3). The Carreira group demonstrated that substituting a cyclohexane moiety with a spiro[3.3]heptane in fluoroquinolone antibiotics maintained antibacterial potency while improving solubility and microsomal stability [3]. The azaspiro analogue of morpholine, 2-oxa-6-azaspiro[3.3]heptane, was also shown in independent studies to provide improved chemical stability, lower lipophilicity, higher solubility, and metabolic robustness over morpholine itself [4], supporting the broader applicability of this scaffold-hopping strategy across multiple heterocycle classes.

Quote Request

Request a Quote for tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.